Oleyl Ricinoleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

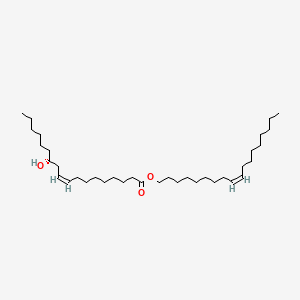

2D Structure

Properties

IUPAC Name |

[(Z)-octadec-9-enyl] (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h13-14,24,28,35,37H,3-12,15-23,25-27,29-34H2,1-2H3/b14-13-,28-24-/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEAHKMMTNDIEH-FHSFBDLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198747 | |

| Record name | (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36781-75-6 | |

| Record name | (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36781-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl (R)-12-hydroxyoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleyl (R)-12-hydroxyoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oleyl Ricinoleate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl Ricinoleate (CAS No. 36781-75-6) is a unique ester synthesized from ricinoleic acid and oleyl alcohol. Ricinoleic acid, a hydroxylated unsaturated fatty acid, is the primary component of castor oil, constituting up to 90% of its fatty acid content[1]. The presence of a hydroxyl group and a double bond within its structure imparts distinctive chemical and physical properties, making it a versatile molecule in various industrial and pharmaceutical applications[1]. Oleyl alcohol, the other constituent, is an unsaturated fatty alcohol derived from the reduction of oleic acid. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its potential applications in research and drug development.

Chemical Structure and Identification

This compound is the ester formed through the condensation of the carboxylic acid group of ricinoleic acid with the hydroxyl group of oleyl alcohol. Its molecular formula is C36H68O3, and it has a molecular weight of 548.92 g/mol [2].

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (Predicted/Estimated) | Reference/Note |

| Molecular Formula | C36H68O3 | [2] |

| Molecular Weight | 548.92 g/mol | [2] |

| CAS Number | 36781-75-6 | [2] |

| Density | ~0.89 g/cm³ | Predicted |

| Boiling Point | ~621.9 °C at 760 mmHg | Predicted |

| Physical State | Viscous liquid | Based on properties of similar esters |

| Solubility | Insoluble in water; Soluble in organic solvents | Based on its lipophilic structure |

Synthesis and Characterization

Synthesis

This compound is synthesized via the esterification of ricinoleic acid with oleyl alcohol. This reaction can be catalyzed by acids or enzymes.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant Preparation: Ricinoleic acid and oleyl alcohol are mixed in a suitable molar ratio (e.g., 1:1 or with a slight excess of one reactant) in a round-bottom flask. A solvent such as toluene can be used to facilitate the reaction and remove water azeotropically.

-

Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added to the mixture.

-

Reaction: The mixture is heated to reflux with continuous stirring. The water produced during the reaction is removed using a Dean-Stark apparatus.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

Caption: Key signaling pathways modulated by ricinoleic acid.

Signaling Pathways of Oleic Acid

Oleic acid, from which oleyl alcohol is derived, is also known to be involved in various cellular signaling processes:

-

PI3K Signaling Pathway: Oleic acid has been shown to protect against insulin resistance by regulating genes related to the PI3K signaling pathway.[3]

-

Angiogenesis: Oleic acid can act as an initiator of angiogenesis, the formation of new blood vessels, by activating pathways involving AKT and PI3K.[4]

Potential Applications in Drug Development

The unique properties of this compound and its components make it a molecule of interest for drug development professionals:

-

Drug Delivery: Both ricinoleic acid and oleic acid are explored for their potential in enhancing the transdermal delivery of drugs.[5] The lipophilic nature of this compound makes it a suitable candidate as an excipient in formulations for poorly water-soluble drugs. It can be a component of the oily core in nanocapsules for drug delivery.[6]

-

Therapeutic Agent: Given the inhibitory effects of ricinoleic acid on calcineurin and GSK-3β, this compound could serve as a prodrug for the controlled release of ricinoleic acid, potentially offering therapeutic benefits in inflammatory and metabolic diseases.

Conclusion

This compound is a well-defined chemical entity with potential applications in various scientific and industrial fields. Its synthesis from renewable resources like castor oil and oleic acid adds to its appeal. For researchers and drug development professionals, understanding the chemical properties and the biological activities of its constituent molecules opens avenues for its use as a novel excipient in drug delivery systems or as a basis for the development of new therapeutic agents. Further research into the specific experimental properties and biological effects of the intact ester is warranted to fully exploit its potential.

References

- 1. ambujasolvex.com [ambujasolvex.com]

- 2. researchgate.net [researchgate.net]

- 3. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleic Acid, Cholesterol, and Linoleic Acid as Angiogenesis Initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Recent advances in polymer shell oily-core nanocapsules for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Oleyl Ricinoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl ricinoleate, an ester synthesized from ricinoleic acid and oleyl alcohol, is a molecule of significant interest due to its unique physicochemical properties and potential applications in various fields, including pharmaceuticals and cosmetics. Its structure, which includes a hydroxyl group and a cis-double bond, imparts valuable characteristics such as high lubricity, biodegradability, and the potential for further chemical modification. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key processes.

Introduction

This compound is an ester formed through the esterification of ricinoleic acid with oleyl alcohol. Ricinoleic acid, a hydroxylated unsaturated fatty acid, constitutes approximately 90% of the fatty acids in castor oil.[1] The presence of the hydroxyl group on the ricinoleic acid backbone makes this compound a versatile molecule for various applications, including its use as a biolubricant, emulsifier, and a component in drug delivery systems.[2][3][4] Its potential to enhance skin permeation makes it a valuable excipient in transdermal drug formulations.[5] This guide focuses on the primary synthesis routes and the analytical techniques employed for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the direct esterification of ricinoleic acid and oleyl alcohol. This reaction can be catalyzed by either chemical catalysts or enzymes, with enzymatic synthesis gaining prominence as a more sustainable and selective "green" methodology.[6]

Enzymatic Synthesis

Lipase-catalyzed esterification is a widely employed method for the synthesis of esters like this compound. Lipases are valued for their high selectivity and ability to function under mild reaction conditions, which minimizes the formation of byproducts.[6][7] Immobilized lipases, such as Candida antarctica lipase (CAL) and Lipozyme TL IM, are often used to facilitate catalyst recovery and reuse.[6][8]

References

- 1. actascientific.com [actascientific.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in polymer shell oily-core nanocapsules for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ricinthis compound (36781-76-7) for sale [vulcanchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Oleyl Ricinoleate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oleyl Ricinoleate, a wax ester of significant interest in various scientific and industrial fields, including pharmaceutical sciences. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies. Emphasis is placed on experimental protocols and the current understanding of its biological relevance, particularly in the context of drug development.

Introduction

This compound (CAS Number: 36781-75-6) is the ester formed from the condensation of oleyl alcohol and ricinoleic acid.[1][2] As a wax ester, it possesses unique physical and chemical properties that make it a valuable compound in cosmetic, pharmaceutical, and industrial applications. Its structure, combining the C18 monounsaturated oleyl alcohol and the C18 monounsaturated and hydroxylated ricinoleic acid, imparts amphiphilic characteristics, influencing its function as an emollient, plasticizer, and potential drug delivery vehicle. This guide aims to provide an in-depth resource for professionals working with or exploring the applications of this compound.

Chemical and Physical Properties

This compound is a lipid belonging to the wax ester family.[2] A summary of its key chemical and physical data is presented in Table 1.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference |

| CAS Number | 36781-75-6 | [1][2] |

| Molecular Formula | C₃₆H₆₈O₃ | [1][2] |

| Molecular Weight | 548.92 g/mol | [1][2] |

| Appearance | Not explicitly stated, but expected to be an oily liquid at room temperature. | |

| Solubility | Expected to be insoluble in water and soluble in organic solvents and oils. |

Synthesis of this compound

The synthesis of wax esters like this compound can be achieved through chemical or enzymatic methods. Enzymatic synthesis, particularly using lipases, is often preferred due to its milder reaction conditions, higher specificity, and reduced environmental impact compared to chemical synthesis.

Enzymatic Synthesis

Lipase-catalyzed esterification is a common method for producing wax esters in a solvent-free system.[3][4] This approach involves the direct reaction of a fatty acid (ricinoleic acid) with a fatty alcohol (oleyl alcohol) in the presence of an immobilized lipase.

Materials:

-

Ricinoleic acid (technical grade)

-

Oleyl alcohol

-

Immobilized lipase from Candida antarctica (e.g., Novozym 435)

-

Hexane (for purification)

-

Silica gel (for column chromatography)

Equipment:

-

Reaction vessel (e.g., round-bottom flask)

-

Heating mantle with magnetic stirrer

-

Vacuum pump or a stream of dry air/nitrogen

-

Rotary evaporator

-

Glass chromatography column

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine equimolar amounts of ricinoleic acid and oleyl alcohol.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.

-

Reaction Conditions: Heat the mixture to a temperature of 50-70°C with continuous stirring. To drive the reaction towards ester formation, remove the water produced during the reaction either by applying a vacuum or by passing a stream of dry air or nitrogen through the reaction mixture.[3]

-

Monitoring the Reaction: The progress of the esterification can be monitored by periodically taking samples and determining the remaining acid value through titration with a standard alkaline solution.

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically >95%), stop the reaction by cooling the mixture and filtering off the immobilized lipase. The enzyme can be washed with a solvent like hexane and reused.

-

Purification: The crude this compound can be purified by silica gel column chromatography. Dissolve the product in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane with increasing proportions of ethyl acetate) to separate the wax ester from unreacted starting materials and byproducts.

-

Solvent Removal: Collect the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the final product.

Analytical and Characterization Methods

The characterization of this compound is crucial for confirming its identity and purity. As a wax ester, several analytical techniques are applicable.

Table 2: Analytical Methods for this compound Characterization

| Technique | Purpose | Experimental Details |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity assessment. | High-temperature GC is required due to the low volatility of wax esters. A capillary column suitable for high-temperature analysis is used. The mass spectrum will show characteristic fragmentation patterns for the ester. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A reverse-phase C18 or C30 column can be used with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, chloroform, acetonitrile). Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | The FTIR spectrum will show a characteristic ester carbonyl (C=O) stretching band around 1740 cm⁻¹, C-O stretching bands, and bands corresponding to the long hydrocarbon chains. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectroscopy can confirm the structure by identifying the protons and carbons of the oleyl and ricinoleyl moieties, including the characteristic signals for the ester linkage, double bonds, and the hydroxyl group. |

| Thin-Layer Chromatography (TLC) | Purity check and reaction monitoring. | Silica gel plates can be used with a mobile phase of hexane and a small amount of a more polar solvent like ethyl acetate or diethyl ether. Visualization can be done using iodine vapor or a suitable staining agent. |

Applications in Research and Drug Development

While specific research on this compound is limited, the properties of its constituent molecules, ricinoleic acid and oleyl alcohol, suggest several potential applications in drug development.

-

Topical and Transdermal Drug Delivery: Oleyl alcohol and oleic acid (from which oleyl alcohol is derived) are known penetration enhancers that can increase the permeation of drugs through the skin. It is plausible that this compound could also function as a permeation enhancer or as a component of the oily phase in topical formulations like creams, lotions, and transdermal patches.

-

Excipient in Formulations: Due to its oily nature and expected emollient properties, this compound could be used as an excipient in various pharmaceutical formulations to improve texture, stability, and drug solubility.

-

Nanoparticle-based Drug Delivery: Oily core nanocapsules are used for the delivery of lipophilic drugs. This compound could serve as the oily core in such systems, encapsulating hydrophobic active pharmaceutical ingredients (APIs) for controlled release and improved bioavailability.

Biological Activity and Signaling Pathways

Ricinoleic acid has been shown to interact with Ca²⁺ signaling pathways. In yeast, it was identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation.[3] It has also been reported to act on prostaglandin receptors. The laxative effect of castor oil is attributed to ricinoleic acid's action on prostaglandin EP3 receptors in the intestine, leading to increased motility.

The metabolism of this compound in biological systems would likely involve enzymatic hydrolysis by lipases, releasing ricinoleic acid and oleyl alcohol. Therefore, the biological effects of this compound could be mediated by these breakdown products.

Given the lack of specific data on this compound's interaction with signaling pathways, a diagrammatic representation is not feasible at this time. Research into the specific biological activities of this compound would be a valuable area for future investigation.

Conclusion

This compound is a wax ester with potential applications in various scientific and industrial sectors, particularly in pharmaceuticals and cosmetics. This guide has provided a comprehensive overview of its chemical properties, synthesis via environmentally friendly enzymatic methods, and analytical techniques for its characterization. While direct research on its biological activity is sparse, the known properties of its constituent molecules suggest promising avenues for its use in drug delivery and formulation. Further research is warranted to fully elucidate the specific biological functions and potential therapeutic applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Oleogel classification, physicochemical characterization methods, and typical cases of application in food: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wax esters produced by solvent -free energy-efficient enzymatic synthesis and their applicability as wood coatings - Green Chemistry (RSC Publishing) DOI:10.1039/B510815B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ricinoleic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ricinoleic acid esters, primarily focusing on methyl and ethyl ricinoleate. These compounds, derived from castor oil, possess unique characteristics owing to the presence of a hydroxyl group and a double bond in the ricinoleic acid backbone. This guide is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental methodologies, and visualizations of key chemical pathways.

Physical Properties

Ricinoleic acid esters are typically colorless to pale yellow, viscous liquids at room temperature. Their physical properties are significantly influenced by the ester group and the inherent structure of the ricinoleic acid chain.

Quantitative Physical Data

The following tables summarize the key physical properties of ricinoleic acid, methyl ricinoleate, and ethyl ricinoleate for easy comparison.

Table 1: General Physical Properties

| Property | Ricinoleic Acid | Methyl Ricinoleate | Ethyl Ricinoleate |

| Molecular Formula | C₁₈H₃₄O₃[1][2] | C₁₉H₃₆O₃[3][4][5] | C₂₀H₃₈O₃[6][7][8][9] |

| Molecular Weight ( g/mol ) | 298.46[1][10] | 312.49[4][11] | 326.52[6][7] |

| Appearance | Colorless to yellow viscous liquid[10][12] | Clear, viscous fluid[11] | Colorless to light yellow to light orange clear liquid[6] |

| Density (g/cm³) | 0.940 at 27.4 °C[10] | 0.925[4] | 0.920[6] |

Table 2: Thermal and Fluid Properties

| Property | Ricinoleic Acid | Methyl Ricinoleate | Ethyl Ricinoleate |

| Melting Point (°C) | 5.5[2][10] | -29[4] | - |

| Boiling Point (°C) | 245 at 10 mmHg[1][12] | 170 at 1 mmHg[4] | 257 - 259 at 13 mmHg[6][13] |

| Flash Point (°C) | > 190[12] | 209[4] | - |

| Pour Point (°C) | - | - | - |

| Viscosity | Viscous liquid[1] | Viscous fluid[11] | Viscous liquid[7] |

Table 3: Solubility and Optical Properties

| Property | Ricinoleic Acid | Methyl Ricinoleate | Ethyl Ricinoleate |

| Solubility in Water | 3460 mg/L at 25 °C[10] | Sparingly soluble in aqueous buffers[3] | Less soluble in water[7] |

| Solubility in Organic Solvents | Soluble in alcohol, acetone, ether, chloroform[10] | Soluble in ethanol, DMSO, and dimethyl formamide (~50 mg/ml)[3] | Soluble in organic solvents like ethanol and ether[7] |

| Refractive Index | 1.4716 at 20 °C[10] | 1.4638 at 16 °C[4] | 1.4618 (estimate)[13] |

Chemical Properties and Reactivity

The chemical behavior of ricinoleic acid esters is dictated by three primary functional groups: the ester linkage, the hydroxyl group at the 12th carbon, and the carbon-carbon double bond between the 9th and 10th carbons.[14] These sites allow for a variety of chemical modifications.

Esterification and Transesterification

The most fundamental reactions involving ricinoleic acid esters are their formation through esterification of ricinoleic acid or transesterification of castor oil (triricinolein).

Caption: Fischer esterification of ricinoleic acid.

The industrial production of ricinoleic acid methyl and ethyl esters often involves the transesterification of castor oil with methanol or ethanol, respectively, typically using an alkaline catalyst.[15]

Caption: Base-catalyzed transesterification of castor oil.

Reactions of the Hydroxyl Group

The secondary hydroxyl group can undergo various reactions, including acetylation, alkoxylation, and dehydration. Dehydration is a particularly important reaction as it introduces a second double bond, forming conjugated linoleic acid derivatives, which are valuable in the production of drying oils and coatings.[14]

Reactions of the Double Bond

The unsaturation in the ricinoleic acid chain allows for reactions such as hydrogenation, epoxidation, and polymerization.[14] Hydrogenation converts the liquid esters into semi-solid saturated derivatives. Epoxidation introduces an oxirane ring, which can be further reacted to produce polyols and other functionalized molecules.

Experimental Protocols

Synthesis of Methyl Ricinoleate via Transesterification

This protocol is based on the base-catalyzed transesterification of castor oil.

Materials:

-

Refined castor oil

-

Methanol (analytical grade)

-

Potassium hydroxide (KOH)

-

Hexane (for extraction)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Three-neck round-bottom flask with a reflux condenser, thermometer, and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask, place a defined molar ratio of methanol to castor oil (e.g., 12:1).[16]

-

Catalyst Preparation: Dissolve a specific weight percentage of KOH in methanol (e.g., 1.5% w/w of oil).[16]

-

Reaction: Add the castor oil to the methanol-catalyst solution. Heat the mixture to a specific temperature (e.g., 65°C) with constant stirring for a set duration (e.g., 60 minutes).[16]

-

Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to settle. The lower layer containing glycerol, excess methanol, and catalyst is drained off.

-

Washing: Wash the upper ester layer with warm deionized water several times until the washings are neutral.

-

Drying: Dry the methyl ricinoleate layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent (if any was used for extraction) using a rotary evaporator to obtain the purified methyl ricinoleate.

Caption: Workflow for methyl ricinoleate synthesis.

Characterization Methods

Gas Chromatography (GC): GC is widely used to determine the purity and fatty acid composition of ricinoleic acid esters. A common method involves the preparation of fatty acid methyl esters (FAMEs) followed by analysis on a capillary column.[17]

High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the quantification of ricinoleic acid and its esters. A typical method might use a C18 column with a mobile phase of acetonitrile and acidified water.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the esters. Key characteristic peaks include:

-

O-H stretch: A broad band around 3400 cm⁻¹ from the hydroxyl group.[18]

-

C-H stretch: Peaks around 2850-2950 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.[19]

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: Key signals include those for the protons adjacent to the ester oxygen, the proton on the carbon bearing the hydroxyl group, and the olefinic protons.

-

¹³C NMR: Characteristic signals for the carbonyl carbon of the ester, the carbons of the double bond, and the carbon attached to the hydroxyl group are observed.

Applications in Drug Development and Research

The unique structure of ricinoleic acid esters makes them valuable in various pharmaceutical and research applications:

-

Drug Delivery: Their amphiphilic nature makes them suitable as excipients in drug formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[6]

-

Topical Formulations: They are used as emollients and skin-conditioning agents in creams and lotions.[6]

-

Biomaterials: Ricinoleic acid can be polymerized to form biodegradable polyesters, which have potential applications in drug delivery systems and medical implants.

-

Antimicrobial Agents: Some derivatives of ricinoleic acid esters have shown antimicrobial activity.[20]

This guide provides a foundational understanding of the physical and chemical properties of ricinoleic acid esters. For more specific applications and advanced chemical modifications, consulting the cited literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 3. ethyl ricinoleate, 55066-53-0 [thegoodscentscompany.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US2913490A - Thermal degradation of ricinoleates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. acme-hardesty.com [acme-hardesty.com]

- 13. Methyl Ricinoleate | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of high molecular weight poly(ricinoleic acid) via direct solution polycondensation in hydrophobic ionic liquids - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00185K [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. ukm.my [ukm.my]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility of Oleyl Ricinoleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl ricinoleate, the ester of oleyl alcohol and ricinoleic acid, is a versatile emollient and lubricant utilized in various cosmetic and pharmaceutical formulations. Its physicochemical properties, particularly its solubility in organic solvents, are critical for formulation development, ensuring product stability, and optimizing delivery of active ingredients. This technical guide provides an in-depth overview of the solubility of this compound, including estimated solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide presents estimations based on the known solubility of structurally similar long-chain fatty acid esters. Fatty acid esters with long aliphatic chains are generally soluble in non-polar solvents and exhibit varying degrees of solubility in polar organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature. These estimations are derived from the solubility data of other long-chain fatty acid esters and should be confirmed experimentally for specific applications.

| Solvent | Chemical Class | Polarity | Estimated Solubility of this compound |

| Hexane | Alkane | Non-polar | Soluble |

| Toluene | Aromatic Hydrocarbon | Non-polar | Soluble |

| Chloroform | Halogenated Hydrocarbon | Non-polar | Soluble |

| Diethyl Ether | Ether | Non-polar | Soluble |

| Acetone | Ketone | Polar Aprotic | Soluble |

| Ethyl Acetate | Ester | Polar Aprotic | Soluble |

| Isopropanol | Alcohol | Polar Protic | Soluble |

| Ethanol | Alcohol | Polar Protic | Soluble |

| Methanol | Alcohol | Polar Protic | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Sparingly Soluble |

| Water | - | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

The determination of the solubility of a lipophilic substance like this compound in organic solvents is a fundamental procedure in pre-formulation studies. The following protocol outlines a standard laboratory method for accurately measuring solubility.

Objective:

To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

These standards will be used to create a calibration curve for quantitative analysis.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow any undissolved material to settle.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial using a pipette.

-

Filter the aliquot through a chemically compatible syringe filter to remove any suspended particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/100g , or molarity.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Spectroscopic analysis of Oleyl Ricinoleate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl Ricinoleate is a wax ester formed from the esterification of ricinoleic acid with oleyl alcohol. As a complex lipid, its structural elucidation and purity assessment are critical for its application in research and development, particularly in pharmaceutical and cosmetic formulations. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to assist researchers in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the oleyl and ricinoleate moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Terminal methyl (-CH₃) | 0.86 - 0.90 | t | 6H |

| Methylene chain (-(CH₂)n-) | 1.25 - 1.40 | m | ~40H |

| β-Methylene to ester C=O (-CH₂-CH₂-COO-) | 1.60 - 1.65 | m | 2H |

| Allylic protons (-CH₂-CH=CH-) | 1.98 - 2.05 | m | 8H |

| α-Methylene to ester C=O (-CH₂-COO-) | 2.28 - 2.32 | t | 2H |

| Methylene adjacent to -CH(OH)- (-CH₂-CH(OH)-) | 1.45 - 1.55 | m | 2H |

| Methine proton of hydroxyl group (-CH(OH)-) | 3.60 - 3.65 | m | 1H |

| Methylene protons of ester (-COO-CH₂-) | 4.05 - 4.10 | t | 2H |

| Olefinic protons (-CH=CH-) | 5.32 - 5.40 | m | 4H |

| Hydroxyl proton (-OH) | Variable (broad) | s | 1H |

t = triplet, m = multiplet, s = singlet

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Group | Predicted Chemical Shift (δ, ppm) |

| Terminal methyl (-CH₃) | 14.1 |

| Methylene chain (-(CH₂)n-) | 22.7 - 31.9 |

| Allylic carbons (-CH₂-CH=CH-) | 25.6, 27.2 |

| Carbonyl carbon (-COO-) | 173.9 |

| Olefinic carbons (-CH=CH-) | 129.7 - 130.3 |

| Carbon bearing hydroxyl group (-CH(OH)-) | 71.8 |

| Carbon of ester methylene (-COO-CH₂-) | 65.1 |

| α-Methylene to ester C=O (-CH₂-COO-) | 34.1 |

| Carbons adjacent to -CH(OH)- | 36.5, 35.8 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3005 | =C-H | Stretching |

| 2925, 2855 | C-H (alkane) | Asymmetric and symmetric stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1655 | C=C (alkene) | Stretching |

| ~1165 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For a large wax ester like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and observe the molecular ion.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₆H₆₈O₃ |

| Molecular Weight | 564.9 g/mol |

| Expected [M+H]⁺ (ESI) | m/z 565.5 |

| Expected [M+Na]⁺ (ESI) | m/z 587.5 |

| Expected [M+K]⁺ (ESI) | m/z 603.5 |

Fragmentation Pattern:

Under tandem MS (MS/MS) conditions, fragmentation of the molecular ion is expected to occur primarily at the ester linkage, leading to the loss of either the oleyl or the ricinoleate chain. Characteristic fragments would include ions corresponding to the protonated forms of oleyl alcohol and ricinoleic acid, as well as fragments arising from cleavage along the fatty acid chains.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh accurately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the spectrum.

Instrument Parameters:

-

Technique: ATR-FTIR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Sample Preparation (ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion, typically methanol or acetonitrile, often with the addition of a small amount of an ionizing agent like formic acid or sodium acetate.

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Scan Range: m/z 100 - 1000

-

Capillary Voltage: 3-5 kV

-

Nebulizer Gas Flow: Optimized for stable spray

-

Drying Gas Flow and Temperature: Optimized for desolvation

Integrated Spectroscopic Analysis for Structural Confirmation

The combination of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound.

Thermal properties of Oleyl Ricinoleate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of Oleyl Ricinoleate (CAS No. 36781-75-6), a significant ester in various industrial and pharmaceutical applications. This document summarizes available data, outlines relevant experimental methodologies for thermal analysis, and presents a logical workflow for determining these properties.

Core Thermal Properties

This compound is the ester formed from oleyl alcohol and ricinoleic acid. Its thermal characteristics are crucial for understanding its behavior in various formulations and manufacturing processes.

Data Summary

| Property | Value | Conditions |

| Melting Point | Data not available in cited literature | - |

| Boiling Point | 635.1 °C | at 760 mmHg[4] |

Experimental Protocols for Thermal Analysis

The determination of thermal properties such as melting and boiling points for lipid esters like this compound is typically achieved through thermoanalytical techniques. Differential Scanning Calorimetry (DSC) is a primary method for characterizing melting and crystallization behavior[3][5][6][7][8][9].

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

While a specific protocol for this compound is not detailed in the literature, a general and widely accepted methodology for analyzing oils and fats is as follows:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

Thermal Program:

-

Initial Equilibration: The sample is equilibrated at a temperature well above its expected melting point (e.g., 50 °C) to erase any thermal history.

-

Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 5-10 °C/min) to a temperature well below its expected crystallization point (e.g., -80 °C)[7]. This allows for the observation of the crystallization exotherm.

-

Isothermal Hold: The sample is held at the low temperature for a short period (e.g., 5-10 minutes) to ensure complete crystallization.

-

Controlled Heating: The sample is then heated at a controlled rate (e.g., 5 °C/min) to a temperature above its melting point (e.g., 50 °C). The heat flow is monitored, and the endothermic melting transition is recorded.

-

-

Data Analysis: The melting point is typically determined as the peak temperature of the melting endotherm. The onset and offset temperatures of the transition can also be reported to describe the melting range.

Logical Workflow for Thermal Property Determination

The following diagram illustrates a logical workflow for the characterization of the thermal properties of a lipid ester like this compound.

Caption: Logical workflow for determining the thermal properties of this compound.

References

- 1. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:36781-75-6 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. | Grasas y Aceites [grasasyaceites.revistas.csic.es]

Navigating the Environmental Profile of Oleyl Ricinoleate: A Technical Guide to Biodegradability and Impact

For Immediate Release

[City, State] – [Date] – As the pharmaceutical and cosmetic industries increasingly prioritize sustainability, a comprehensive understanding of the environmental fate of specialty esters like Oleyl Ricinoleate is paramount. This in-depth technical guide offers researchers, scientists, and drug development professionals a critical examination of the biodegradability and environmental impact of this compound, presenting key data, experimental methodologies, and visual representations of degradation pathways.

This compound, the ester of oleyl alcohol and ricinoleic acid, is a versatile ingredient valued for its emollient and lubricating properties. Its environmental journey begins with hydrolysis, breaking down into its constituent alcohol and fatty acid. The subsequent biodegradation of these components is central to its overall environmental footprint.

Biodegradability Assessment

For instance, studies on other C18 unsaturated esters have shown significant biodegradation under aerobic conditions. It is anticipated that this compound, upon hydrolysis, will yield oleyl alcohol and ricinoleic acid, both of which are expected to be biodegradable. Microbial degradation of long-chain fatty acids and alcohols typically proceeds via the β-oxidation pathway.

Table 1: Read-Across Biodegradability Data for Structurally Similar Esters

| Substance | OECD Guideline | Biodegradation (%) | Duration (days) | Classification |

| Oleyl Oleate | OECD 301B | > 60 | 28 | Readily Biodegradable (Assumed) |

| Other C18 Unsaturated Esters | OECD 301F/B | 60 - 85 | 28 | Readily Biodegradable |

Note: Data is based on read-across from structurally similar compounds and serves as an estimation.

Environmental Impact and Ecotoxicity

The environmental impact of this compound is intrinsically linked to the ecotoxicity of its hydrolysis products: oleyl alcohol and ricinoleic acid. A thorough assessment involves evaluating their potential to cause harm to aquatic and terrestrial organisms.

Aquatic Ecotoxicity

Acute and chronic toxicity to aquatic organisms such as fish, daphnia, and algae are key parameters in environmental risk assessment. While specific experimental LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) values for this compound are not widely published, data for its constituent components and similar long-chain compounds can be used for a conservative assessment.

Table 2: Aquatic Ecotoxicity Data (Read-Across and QSAR Predictions)

| Substance | Organism | Endpoint | Value (mg/L) | Guideline | Data Source |

| Oleyl Alcohol (analogue) | Daphnia magna | 48h LC50 | > 10 - 100 | OECD 202 | Read-across |

| Ricinoleic Acid (analogue) | Algae (Desmodesmus subspicatus) | 72h EC50 (Growth Inhibition) | > 10 - 100 | OECD 201 | Read-across |

| Long-chain fatty acids | Fish (Danio rerio) | 96h LC50 | > 100 | OECD 203 | Read-across |

Note: Values are estimations based on read-across from similar substances and Quantitative Structure-Activity Relationship (QSAR) models. Definitive testing is recommended for precise characterization.

Terrestrial Ecotoxicity

The impact on the terrestrial environment is assessed by examining toxicity to soil-dwelling organisms like earthworms and effects on plant growth.

Table 3: Terrestrial Ecotoxicity Data (Read-Across and QSAR Predictions)

| Substance | Organism | Endpoint | Value (mg/kg soil) | Guideline | Data Source |

| Oleyl Alcohol (analogue) | Earthworm (Eisenia fetida) | 14d LC50 | > 1000 | OECD 207 | Read-across |

| Ricinoleic Acid (analogue) | Plant (Seed Germination) | 14d EC50 | > 1000 | OECD 208 | Read-across |

Note: Values are estimations based on read-across from similar substances and QSAR models.

Experimental Protocols

To ensure reproducibility and standardization, the following provides a detailed methodology for a key biodegradability test.

OECD 301F: Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms during its degradation.

1. Principle: A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (e.g., from activated sludge) in a closed flask. The consumption of oxygen is measured over 28 days.

2. Apparatus:

- Respirometer with flasks and pressure sensors.

- Constant temperature chamber (20 ± 1°C).

- Magnetic stirrers.

- Carbon dioxide absorbent (e.g., potassium hydroxide).

3. Procedure:

- Prepare a mineral medium containing essential salts.

- Add the test substance to the flasks at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

- Inoculate the flasks with a prepared microbial inoculum.

- Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

- Seal the flasks and place them in the respirometer at a constant temperature.

- Continuously monitor the oxygen consumption for 28 days.

4. Calculation of Biodegradation: The percentage of biodegradation is calculated as: % Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100

A substance is considered readily biodegradable if it reaches ≥ 60% biodegradation within a 10-day window.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Methodological & Application

Oleyl Ricinoleate: A Versatile Vehicle in Advanced Drug Delivery Systems

Application Notes & Protocols for Researchers and Drug Development Professionals

Oleyl ricinoleate, the ester of oleyl alcohol and ricinoleic acid, is emerging as a highly versatile and effective vehicle in the development of advanced drug delivery systems. Its unique physicochemical properties, including its amphiphilic nature, capacity for hydrogen bonding, and skin permeation enhancement capabilities, make it a valuable excipient for formulating a wide range of pharmaceuticals, particularly poorly water-soluble active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for utilizing this compound in various drug delivery platforms.

Physicochemical Properties of this compound

This compound's utility as a drug delivery vehicle is rooted in its molecular structure. It possesses both polar (hydroxyl group) and nonpolar (long hydrocarbon chains) moieties, conferring amphiphilic properties that facilitate interaction with a variety of APIs and biological membranes.[1]

Table 1: Physicochemical Properties of Ricinoleic Acid (a key component of this compound)

| Property | Value | Reference |

| Molecular Formula | C18H34O3 | [2][3] |

| Molecular Weight | 298.46 g/mol | [2] |

| Melting Point | 5.5 °C | [4] |

| Boiling Point | 245 °C | [4] |

| Water Solubility | 3460 mg/L (at 25 °C) | [4] |

| LogP (Octanol/Water) | 5.7 | [3] |

Note: Data for ricinoleic acid is provided as a reference for the properties of the core fatty acid component of this compound.

Applications in Drug Delivery Systems

This compound is a multifunctional excipient suitable for various drug delivery applications, primarily categorized into topical/transdermal and oral routes.

Topical and Transdermal Drug Delivery

This compound is an effective permeation enhancer, facilitating the transport of APIs through the stratum corneum, the primary barrier of the skin.[1][5] It is believed to increase the fluidity of the stratum corneum lipids, thereby enhancing drug diffusion.[5] Studies have shown that ricinthis compound can increase stratum corneum permeability by 40-60% compared to conventional emollients.[1]

Key applications in topical delivery include:

-

Oleogels: These are semi-solid systems where an oil phase (like this compound) is structured with a gelling agent.[6] They offer a non-aqueous, biocompatible medium that can enhance the solubility and stability of lipophilic drugs, providing prolonged drug release and improved patient compliance.[6]

-

Nanoemulsions: These are nano-sized emulsions that can improve the dispersion of active hydrophobic components and enhance their absorption into the skin.[7][8] Due to their small droplet size, nanoemulsions provide a large surface area for drug release and can effectively deliver actives to the skin.[8]

-

Liposomal Formulations: The inclusion of this compound in liposomal formulations has been shown to improve the absorption of retinoids by 2.5-fold.[1]

Oral Drug Delivery

For oral administration, this compound is a key component in Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[9] This in-situ emulsification enhances the solubilization and absorption of poorly water-soluble drugs, thereby improving their oral bioavailability.[10] Almost 40% of new drug compounds are hydrophobic, making SEDDS a critical technology in pharmaceutical development.[9]

Advantages of using this compound in SEDDS:

-

Enhanced Solubilization: The oily phase of the SEDDS, which can be this compound, acts as a solvent for lipophilic drugs.

-

Improved Bioavailability: By forming a fine emulsion in the gut, the drug is presented in a solubilized form with a large surface area for absorption, which can bypass the hepatic first-pass effect via lymphatic uptake.[11]

-

Protection from Degradation: The oily droplets can protect the encapsulated drug from enzymatic degradation in the GI tract.[8]

Experimental Protocols

Protocol for Preparation of an this compound-Based Oleogel for Topical Delivery

This protocol describes the preparation of a simple oleogel using this compound as the oil phase and a suitable gelling agent.

Materials:

-

This compound

-

Gelling agent (e.g., 12-hydroxystearic acid, ethylcellulose)

-

Active Pharmaceutical Ingredient (API)

-

Heating magnetic stirrer

-

Beaker

-

Spatula

Procedure:

-

Weigh the required amounts of this compound and the gelling agent into a beaker. The concentration of the gelling agent will depend on the desired viscosity and should be optimized (typically ranging from 2% to 20% w/w).

-

Heat the mixture on a heating magnetic stirrer to a temperature above the melting point of the gelling agent, under constant stirring, until a clear, homogenous liquid is formed.

-

Disperse the pre-weighed API into the molten mixture and stir until it is completely dissolved or uniformly suspended.

-

Remove the beaker from the heat and allow the mixture to cool down to room temperature to form the oleogel.

Characterization: The resulting oleogel should be characterized for its physical appearance, pH, viscosity, spreadability, and in vitro drug release profile.

Protocol for Formulation of an this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to formulate a SEDDS using this compound as the lipid phase.

Materials:

-

This compound (Oil Phase)

-

Surfactant (e.g., Polysorbate 80, Cremophor EL)

-

Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol)

-

Active Pharmaceutical Ingredient (API)

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.

-

Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, construct a ternary phase diagram with varying ratios of oil (this compound), surfactant, and co-surfactant.

-

Formulation Preparation:

-

Accurately weigh the required quantities of this compound, surfactant, and co-surfactant into a glass vial.

-

Mix the components thoroughly using a vortex mixer until a homogenous isotropic mixture is obtained. Gentle heating in a water bath (around 40°C) may be required to facilitate mixing.

-

Add the API to the mixture and vortex until it is completely dissolved.

-

-

Self-Emulsification Assessment:

-

Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of an aqueous medium (e.g., distilled water or simulated gastric fluid) under gentle agitation.

-

Visually observe the formation of the emulsion. A stable and spontaneous emulsion formation indicates a successful SEDDS formulation.

-

Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential.

-

In Vitro Drug Release Study Protocol (for Topical Formulations)

This protocol describes a typical in vitro drug release study using a Franz diffusion cell.

Apparatus and Materials:

-

Franz diffusion cell

-

Synthetic membrane (e.g., cellulose acetate) or animal skin (e.g., rat skin)

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

-

Oleogel formulation containing API

-

Magnetic stirrer

-

Sampling syringe

-

Analytical instrument for API quantification (e.g., HPLC)

Procedure:

-

Mount the membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment if using animal skin.

-

Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.

-

Place the Franz diffusion cell in a water bath maintained at 32 ± 0.5 °C to simulate skin surface temperature. The receptor medium should be continuously stirred.

-

Apply a known quantity of the oleogel formulation onto the surface of the membrane in the donor compartment.

-

At predetermined time intervals, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.

-

Analyze the collected samples for API concentration using a validated analytical method.

-

Calculate the cumulative amount of drug permeated per unit area over time and plot the results.

Conclusion

This compound is a valuable and versatile excipient for the formulation of both topical and oral drug delivery systems. Its favorable physicochemical properties and demonstrated efficacy in enhancing drug permeation and bioavailability make it an attractive option for addressing the challenges associated with poorly soluble drugs. The protocols provided herein offer a starting point for the development and evaluation of this compound-based formulations. Further optimization and characterization will be necessary to tailor these formulations to specific APIs and therapeutic applications.

References

- 1. Ricinthis compound (36781-76-7) for sale [vulcanchem.com]

- 2. Ricinoleic acid (CAS 141-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Ricinoleic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 4. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. theaspd.com [theaspd.com]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application of Oleyl Ricinoleate in Nanoparticle Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl ricinoleate, the ester of oleyl alcohol and ricinoleic acid, is a valuable lipid excipient in the development of nanoparticle-based drug delivery systems. Its inherent properties, including its oily nature, biocompatibility, and potential for enhancing drug solubility, make it a suitable candidate for the formulation of Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and nanoemulsions, including Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). These nanoparticle platforms are designed to improve the oral bioavailability, stability, and targeted delivery of poorly water-soluble drugs. This document provides detailed application notes and experimental protocols for the synthesis and characterization of nanoparticles utilizing this compound.

Application Notes

This compound primarily serves as a liquid lipid (oil) component in nanoparticle formulations. Its role is crucial in forming the nanoparticle matrix and in solubilizing lipophilic active pharmaceutical ingredients (APIs).

1. Nanostructured Lipid Carriers (NLCs):

NLCs are composed of a blend of solid and liquid lipids. The incorporation of a liquid lipid like this compound into the solid lipid matrix creates a less-ordered crystalline structure. This imperfect structure offers several advantages over traditional solid lipid nanoparticles (SLNs):

-

Increased Drug Loading: The imperfections in the lipid matrix provide more space to accommodate drug molecules, leading to higher drug loading capacity.

-

Reduced Drug Expulsion: The less-ordered structure minimizes the expulsion of the encapsulated drug during storage.

-

Improved Stability: The lipid blend can enhance the overall physical stability of the nanoparticle dispersion.

In NLC formulations, this compound can be blended with solid lipids such as glyceryl monostearate, stearic acid, or cetyl palmitate. The ratio of solid lipid to this compound is a critical parameter that influences the nanoparticle's physicochemical properties and drug release profile.

2. Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS):

Nanoemulsions are kinetically stable, sub-micron sized emulsions of oil and water, stabilized by surfactants.[1][2] this compound can serve as the oil phase in oil-in-water (o/w) nanoemulsions, acting as a carrier for lipophilic drugs.

SNEDDS are isotropic mixtures of oil, surfactants, and sometimes cosolvents that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3][4] This in-situ formation of a nanoemulsion enhances the dissolution and absorption of poorly soluble drugs. In SNEDDS formulations, this compound can be the primary oil component, selected for its ability to dissolve the target drug. The choice of surfactants and cosurfactants is critical for the self-emulsification process and the resulting droplet size.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for lipid-based nanoparticles. While specific data for this compound-based systems are limited in publicly available literature, these tables provide representative values for NLCs and nanoemulsions formulated with similar liquid lipids.

Table 1: Physicochemical Characterization of Nanostructured Lipid Carriers (NLCs)

| Formulation Code | Solid Lipid | Liquid Lipid (e.g., this compound) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| NLC-1 | Glyceryl Monostearate | Oleic Acid | 183.40[5] | 0.32[5] | -35.5[6] |

| NLC-2 | Stearic Acid | Soybean Oil | ~200-300[7] | < 0.3 | -14.1[8] |

| NLC-3 | Trimyristin | Oleic Acid | ~90[9] | ~0.2 | - |

Data are representative values from literature for similar NLC formulations.[5][6][7][8][9]

Table 2: Drug Loading and Encapsulation Efficiency of NLCs and Nanoemulsions

| Nanoparticle Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |

| NLC | Darunavir/Ritonavir | 20[7] | ≥92.5[7] |

| NLC | Lycopene | - | >90[5] |

| Nanoemulsion | Lycorine | - | 82.7[10] |

| SLN | Thymoquinone | - | 71.60[11] |

Data are representative values from literature for similar lipid-based nanoparticle formulations.[5][7][10][11]

Experimental Protocols

Protocol 1: Preparation of Nanostructured Lipid Carriers (NLCs) using High-Pressure Homogenization (HPH)

This protocol describes a common method for producing NLCs.

Materials:

-

Solid Lipid (e.g., Glyceryl Monostearate)

-

Liquid Lipid (this compound)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Polysorbate 80)

-

Purified Water

Procedure:

-

Lipid Phase Preparation:

-

Melt the solid lipid and this compound together at a temperature approximately 5-10°C above the melting point of the solid lipid.

-

Dissolve the lipophilic API in the molten lipid mixture with continuous stirring until a clear solution is obtained.

-

-

Aqueous Phase Preparation:

-

Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

-

-

Pre-emulsion Formation:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using an Ultra-Turrax) at 16,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.[12]

-

-

High-Pressure Homogenization:

-

Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3-5 cycles).

-

-

Cooling and Nanoparticle Formation:

-

Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form NLCs.

-

-

Storage:

-

Store the NLC dispersion at 4°C for further characterization.

-

Protocol 2: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure:

-

Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.[6]

-

Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.

-

Perform the measurements in triplicate and report the mean ± standard deviation.

-

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Method: Ultrafiltration-centrifugation.

-

Procedure:

-

Place a known amount of the nanoparticle dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

-

Centrifuge at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug.

-

Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculate EE and DL using the following equations:

-

EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

-

DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Nanoparticle Weight] x 100

-

-

3. In Vitro Drug Release Study:

-

Method: Dialysis Bag Method.[13]

-

Procedure:

-

Place a known volume of the drug-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.

-

Seal the dialysis bag and immerse it in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

-

Plot the cumulative percentage of drug released versus time.

-

Visualizations

Caption: Workflow for NLC Synthesis and Characterization.

Caption: General Cellular Uptake of Nanoparticles.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. mdpi.com [mdpi.com]

- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Mannosylated lipid nano-emulsions loaded with lycorine-oleic acid ionic complex for tumor cell-specific delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nanoemulsion preparation [protocols.io]

- 13. dissolutiontech.com [dissolutiontech.com]

Application Notes and Protocols: Oleyl Ricinoleate as a Plasticizer in Polymer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl ricinoleate, an ester derived from castor oil, is emerging as a sustainable and high-performance bio-based plasticizer for various polymers. Its inherent biodegradability, low toxicity, and excellent plasticizing efficiency make it a compelling alternative to traditional petroleum-based plasticizers like phthalates, which are facing increasing scrutiny due to health and environmental concerns.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in polymer research, with a special focus on Polyvinyl Chloride (PVC), and explores its applications in drug delivery systems.

Section 1: Application in Polymer Modification

This compound and its derivatives, such as Methyl Acetyl Ricinoleate (MAR), function as external plasticizers.[3][4] They work by embedding themselves between polymer chains, which disrupts the intermolecular forces, increases the free volume, and enhances the mobility of the polymer chains.[4][5] This molecular-level interaction leads to a reduction in the glass transition temperature (Tg), increased flexibility, and improved processability of the polymer.[3][4]

Key Performance Characteristics

The incorporation of ricinoleate-based plasticizers into polymer matrices, particularly PVC, results in significant improvements in material properties:

-

Enhanced Flexibility and Elongation: A primary benefit is the dramatic increase in the elongation at break, transforming rigid polymers into flexible materials.[3][6]

-

Reduced Glass Transition Temperature (Tg): A lower Tg signifies a wider temperature range for the material's flexible state.[3][7]

-

Improved Thermal Stability: Some ricinoleate derivatives can enhance the thermal stability of PVC by scavenging HCl released during degradation.[8]

-

Good Compatibility: Derivatives like MAR show good miscibility with PVC, leading to homogenous materials.[3]

-

Low Migration and Volatility: Compared to some conventional plasticizers, bio-based esters with higher molecular weight can exhibit reduced migration from the polymer matrix, which is crucial for applications in sensitive products like medical devices and food packaging.[9]

Data Presentation: Effects of Ricinoleate-Based Plasticizers on PVC

The following tables summarize the quantitative effects of ricinoleate derivatives on the mechanical and thermal properties of PVC.

Table 1: Effect of Methyl Acetyl Ricinoleate (MAR) Concentration on PVC Properties [3]

| Plasticizer Concentration (PHR*) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | Melt Flow Index (g/10 min) |

| 50 | - | - | 8.2 | 3.977 |

| 90 | - | - | -25.6 | 44.244 |